molecular formula C21H21NO4S B7772669 N-(2-hydroxy-3-phenoxypropyl)-N-phenylbenzenesulfonamide

N-(2-hydroxy-3-phenoxypropyl)-N-phenylbenzenesulfonamide

Cat. No.: B7772669
M. Wt: 383.5 g/mol
InChI Key: JIWLATPWTJVSEH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-phenoxypropyl)-N-phenylbenzenesulfonamide is an organic compound that features a sulfonamide group attached to a phenyl ring, with a hydroxy-phenoxypropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-phenoxypropyl)-N-phenylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-phenyl-2-hydroxy-3-phenoxypropylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 50°C

    Reaction Time: 12-24 hours

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-phenoxypropyl)-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in ether

    Substitution: Sodium hydride in dimethylformamide

Major Products

    Oxidation: Formation of N-(2-oxo-3-phenoxypropyl)-N-phenylbenzenesulfonamide

    Reduction: Formation of N-(2-hydroxy-3-phenoxypropyl)-N-phenylamine

    Substitution: Formation of various substituted phenoxy derivatives

Scientific Research Applications

N-(2-hydroxy-3-phenoxypropyl)-N-phenylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

    Biological Studies: It can be used to study enzyme inhibition and protein interactions due to its sulfonamide group.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenoxypropyl)-N-phenylbenzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to the active site of enzymes and inhibit their activity. This can lead to various biological effects, depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-3-phenoxypropyl)-N-methylbenzenesulfonamide
  • N-(2-hydroxy-3-phenoxypropyl)-N-ethylbenzenesulfonamide
  • N-(2-hydroxy-3-phenoxypropyl)-N-isopropylbenzenesulfonamide

Uniqueness

N-(2-hydroxy-3-phenoxypropyl)-N-phenylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the hydroxy-phenoxypropyl and sulfonamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-hydroxy-3-phenoxypropyl)-N-phenylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c23-19(17-26-20-12-6-2-7-13-20)16-22(18-10-4-1-5-11-18)27(24,25)21-14-8-3-9-15-21/h1-15,19,23H,16-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWLATPWTJVSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(COC2=CC=CC=C2)O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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